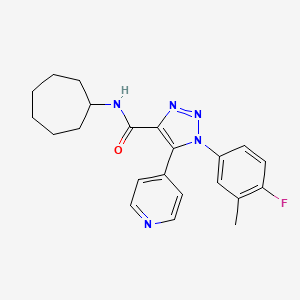![molecular formula C22H23N3O3 B2880375 8-[(diethylamino)methyl]-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one CAS No. 301308-67-8](/img/structure/B2880375.png)
8-[(diethylamino)methyl]-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-[(diethylamino)methyl]-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one” is a chemical compound with the molecular formula C22H23N3O3 . It is a derivative of benzimidazole , which is a heterocyclic aromatic compound known for its variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring attached to a chromen-2-one structure via a diethylamino methyl group . Theoretical investigations on similar compounds suggest that the optimized geometrical structure, electronic, and vibrational features can be analyzed using computational methods such as the B3LYP/6-311++G(d,p) basis set .Physical and Chemical Properties Analysis
This compound has a molecular weight of 377.436 and a density of 1.3±0.1 g/cm3 . It has a boiling point of 605.5±65.0 °C at 760 mmHg . The exact mass is 377.173950 and the LogP value is 4.39 .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Computational Studies
The research on derivatives similar to 8-[(Diethylamino)methyl]-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has focused on exploring their photophysical properties. For instance, novel fluorescent triazole derivatives synthesized from related compounds exhibit unique absorption and emission characteristics, demonstrating potential as blue and green emitting fluorophores. These compounds have been analyzed in various solvents, revealing insights into their quantum yields, dipole moments, and thermal stability, which are crucial for applications in fluorescence-based sensors and optical materials. Theoretical computations, including density functional theory (DFT) and time-dependent DFT (TD-DFT), complement these experimental findings, providing a deeper understanding of the electronic structures and photophysical behavior of these molecules (Padalkar, Lanke, Chemate, & Sekar, 2015).
Potential Applications in Sensing and Imaging
Certain derivatives have shown promise in detecting metal ions, such as Cr3+, through significant quenching of fluorescence, indicating potential applications in environmental monitoring and bioimaging. The interaction with Cr3+ ions has been studied through absorption and fluorescence spectral studies, revealing a 1:1 stoichiometry and rapid colorimetric changes, making these compounds suitable for use as fluorescent probes in living cells (Mani, Rajamanikandan, Ravikumar, Pandiyan, Kolandaivel, Ilanchelian, & Rajendran, 2018).
Antibacterial Activity
Research has also extended to the antibacterial properties of these compounds. Novel derivatives have been synthesized and tested against various bacterial strains, such as Escherichia coli and Staphylococcus aureus. These studies indicate that certain modifications to the compound structure can impart significant antibacterial activity, highlighting the potential for development into new antimicrobial agents (Patil, Padalkar, Phatangare, Umape, Borase, & Sekar, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-4-25(5-2)13-16-19(26)11-10-14-12-15(22(27)28-20(14)16)21-23-17-8-6-7-9-18(17)24(21)3/h6-12,26H,4-5,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAPTYGRFBHIIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4N3C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
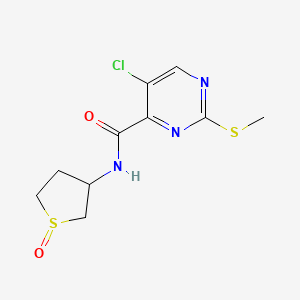

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide](/img/structure/B2880296.png)



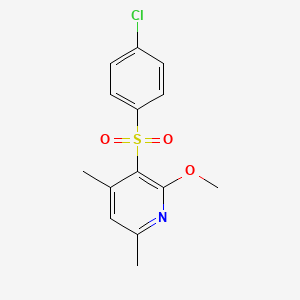
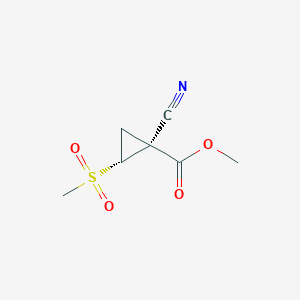
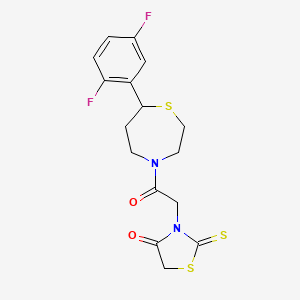
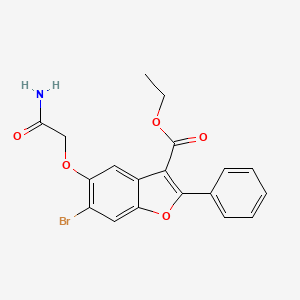


![ethyl 2-({[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2880314.png)
